N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
Description
N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that features both aromatic and heterocyclic structures
Properties
IUPAC Name |
N,4-dimethyl-3-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-6-7-13(8-15(10)20(22)23)16(21)18(4)9-14-11(2)17-19(5)12(14)3/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZYDPPXHKFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=C(N(N=C2C)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the nitrated aromatic compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to its combination of a nitro-substituted aromatic ring and a pyrazole ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
